REACTION_CXSMILES
|
[O-2].[Zn+2:2].[C:3]([OH:7])(=[O:6])[CH2:4][CH3:5]>>[C:3]([O-:7])(=[O:6])[CH2:4][CH3:5].[Zn+2:2].[C:3]([O-:7])(=[O:6])[CH2:4][CH3:5] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Vent stack temperatures approximately six inches from the top of the mixer were monitored as a measure of the rate of reaction
|
Type
|
CUSTOM
|
Details
|
Each batch was prepared
|
Type
|
ADDITION
|
Details
|
Starting material temperatures and the time at which the high-shear mixing blades ("choppers")
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].[Zn+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2].[Zn+2:2].[C:3]([OH:7])(=[O:6])[CH2:4][CH3:5]>>[C:3]([O-:7])(=[O:6])[CH2:4][CH3:5].[Zn+2:2].[C:3]([O-:7])(=[O:6])[CH2:4][CH3:5] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Vent stack temperatures approximately six inches from the top of the mixer were monitored as a measure of the rate of reaction
|
Type
|
CUSTOM
|
Details
|
Each batch was prepared
|
Type
|
ADDITION
|
Details
|
Starting material temperatures and the time at which the high-shear mixing blades ("choppers")
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].[Zn+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |